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molecular formula C10H10Cl2O B8637204 2-[2-(2,4-Dichlorophenyl)ethyl]oxirane CAS No. 59363-14-3

2-[2-(2,4-Dichlorophenyl)ethyl]oxirane

Cat. No. B8637204
M. Wt: 217.09 g/mol
InChI Key: RCLSWDFGAPNVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04139540

Procedure details

A solution of 87 parts of 2,4-dichloro-α-(chloromethyl)-benzenepropanol in 144 parts of concentrated sodium hydroxide solution and 350 parts of 2,2'-oxybispropane is stirred overnight at room temperature. The product is extracted with 2,2'-oxybispropane. The extract is washed with water, dried, filtered and evaporated. The oily residue is distilled, yielding [2-(2,4-dichlorophenyl)ethyl]oxirane; bp. 90°-98° C. at 0.01 mm. pressure.
[Compound]
Name
87
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dichloro-α-(chloromethyl)-benzenepropanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH:11]([CH2:13]Cl)[OH:12].[OH-].[Na+].O(C(C)C)C(C)C>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH:11]1[CH2:13][O:12]1 |f:1.2|

Inputs

Step One
Name
87
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2,4-dichloro-α-(chloromethyl)-benzenepropanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CCC(O)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted with 2,2'-oxybispropane
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The oily residue is distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)CCC1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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